(8R,9S,10R,13S,14S)-2,2,4,6,6-pentadeuterio-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
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Overview
Description
(8R,9S,10R,13S,14S)-2,2,4,6,6-pentadeuterio-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,17-dione is a complex organic compound characterized by its unique stereochemistry and deuterium substitution. This compound belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8R,9S,10R,13S,14S)-2,2,4,6,6-pentadeuterio-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,17-dione typically involves multiple steps, including the introduction of deuterium atoms and the formation of the cyclopenta[a]phenanthrene core. The reaction conditions often require the use of deuterated reagents and catalysts to achieve the desired isotopic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment for handling deuterated compounds and maintaining the integrity of the stereochemistry.
Chemical Reactions Analysis
Types of Reactions
(8R,9S,10R,13S,14S)-2,2,4,6,6-pentadeuterio-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,17-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(8R,9S,10R,13S,14S)-2,2,4,6,6-pentadeuterio-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,17-dione has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying isotopic effects and reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (8R,9S,10R,13S,14S)-2,2,4,6,6-pentadeuterio-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,17-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Cyclopenta[a]phenanthrene derivatives: These compounds share a similar core structure but differ in their substituents and stereochemistry.
Deuterated analogs: Compounds with similar deuterium substitution patterns but different core structures.
Uniqueness
The uniqueness of (8R,9S,10R,13S,14S)-2,2,4,6,6-pentadeuterio-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,17-dione lies in its specific stereochemistry and deuterium substitution, which can influence its chemical reactivity, biological activity, and isotopic effects. These unique features make it a valuable compound for various research applications and studies.
Properties
Molecular Formula |
C19H26O2 |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S)-2,2,4,6,6-pentadeuterio-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-16H,3-10H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1/i3D2,7D2,11D |
InChI Key |
AEMFNILZOJDQLW-SWPHBNNFSA-N |
Isomeric SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CCC4=O)C)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4=O)C |
Origin of Product |
United States |
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